Elacytarabine was synthesized by Clavis Pharma and is classified as a lipophilic nucleoside analogue. Its development was motivated by the need for more effective treatments in patients with AML who exhibit resistance to standard therapies, particularly those related to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1) and increased activity of cytidine deaminase (CDA), which deactivates cytarabine into inactive metabolites .
The synthesis of elacytarabine involves the esterification of cytarabine with elaidic acid, a process that modifies the chemical structure to enhance its lipophilicity. This modification allows elacytarabine to penetrate cell membranes more effectively than its parent compound, cytarabine.
The resulting compound retains the core structure of cytarabine while incorporating the lipophilic elaidic acid moiety, which significantly alters its pharmacokinetic properties .
Elacytarabine's molecular structure can be described as follows:
This structural modification allows elacytarabine to exhibit prolonged retention within cells compared to cytarabine, facilitating sustained therapeutic action .
Elacytarabine undergoes several key chemical reactions once administered:
These reactions highlight elacytarabine's potential advantages over traditional therapies by maintaining higher intracellular concentrations of active metabolites for extended periods .
Elacytarabine's mechanism of action parallels that of cytarabine but with enhanced efficacy:
Clinical studies have shown that elacytarabine can remain effective even in cell lines resistant to conventional therapies .
Elacytarabine exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as an anticancer agent .
Elacytarabine is primarily being investigated for its applications in treating:
The ongoing research aims to establish elacytarabine as a viable treatment option for relapsed or refractory hematological malignancies, potentially improving outcomes for patients who have limited treatment options available .
Cytarabine (ara-C) has been the cornerstone of AML chemotherapy for over four decades, primarily used in the "7+3" induction regimen (cytarabine for 7 days combined with an anthracycline for 3 days). As a deoxycytidine analog, cytarabine requires intracellular activation to its triphosphate form (ara-CTP) to incorporate into DNA, causing chain termination and apoptosis in leukemic blasts [2] [7]. Despite its central role, long-term survival remains poor (5-year survival: 5–30%), highlighting the limitations of conventional therapy [5] [9]. Cytarabine’s efficacy is highly schedule-dependent due to rapid deamination to inactive uracil arabinoside (ara-U) by cytidine deaminase (CDA) in plasma and tissues, necessitating continuous infusions for clinical effect [2] [7].
Resistance to cytarabine arises through two primary mechanisms:
Table 1: Key Mechanisms of Cytarabine Resistance in AML
Resistance Type | Molecular Basis | Clinical Impact |
---|---|---|
hENT1 Deficiency | Reduced transporter expression/function | 3-fold lower response rates; shorter DFS |
Impaired Activation | Low DCK activity; high CDA/PN-I | Decreased ara-CTP accumulation |
Substrate Competition | High dCTP pools | Reduced DNA incorporation of ara-CTP |
Elacytarabine (CP-4055) was rationally designed to circumvent cytarabine resistance by esterifying cytarabine with elaidic acid, a trans-unsaturated fatty acid, using lipid vector technology [1] [5]. This structural modification confers two critical advantages:
Table 2: Pharmacokinetic Properties of Cytarabine vs. Elacytarabine
Property | Cytarabine | Elacytarabine |
---|---|---|
Cellular Uptake Mechanism | hENT1-dependent | Passive diffusion |
Susceptibility to CDA | High | Low |
Intracellular ara-CTP Half-life | Short (~1–3 hr) | Prolonged (>4 hr) |
DNA Synthesis Inhibition Duration | ~2 hours | >4 hours |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0